Enzymatic Potency: Csf1R-IN-17 is >100-fold More Potent than PLX3397
Csf1R-IN-17 (compound 9) exhibits an enzymatic IC50 of 0.2 nM against CSF1R [1]. This is over 100-fold more potent than the clinically used CSF1R inhibitor PLX3397 (pexidartinib), which has an IC50 of 20 nM . This substantial difference in potency means that Csf1R-IN-17 can achieve near-complete target engagement at concentrations where PLX3397 would have minimal effect.
| Evidence Dimension | Enzymatic IC50 for CSF1R |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | PLX3397 (pexidartinib) - 20 nM |
| Quantified Difference | 100-fold lower IC50 |
| Conditions | In vitro kinase activity assay |
Why This Matters
Ultra-high potency allows for lower compound usage and reduced risk of off-target effects at working concentrations.
- [1] Aarhus TI, Eickhoff J, Klebl B, Unger A, Boros J, et al. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation. Eur J Med Chem. 2023 Jul 5;255:115344. doi: 10.1016/j.ejmech.2023.115344. PMID: 37141705. View Source
